molecular formula C10H11ClN2S B15222350 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride

Cat. No.: B15222350
M. Wt: 226.73 g/mol
InChI Key: GLUMQAYNWTVMRG-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-Methylbenzo[b]thiophene-2-carboxylic acid.

    Conversion to Carboximidamide: The carboxylic acid is converted to the corresponding carboximidamide using reagents such as ammonium chloride and a dehydrating agent like thionyl chloride.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboximidamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzo[b]thiophene core can interact with hydrophobic pockets in proteins, potentially modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[b]thiophene-2-carboxylic acid
  • 3-Methylbenzo[b]thiophene-2-carboxaldehyde
  • Benzo[b]thiophene-2-carboximidamide

Uniqueness

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is unique due to the presence of both the methyl group and the carboximidamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

3-methyl-1-benzothiophene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H10N2S.ClH/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H

InChI Key

GLUMQAYNWTVMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=N)N.Cl

Origin of Product

United States

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